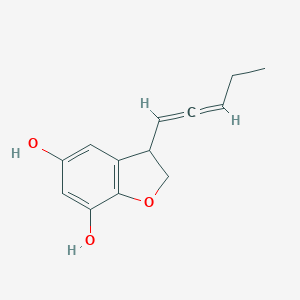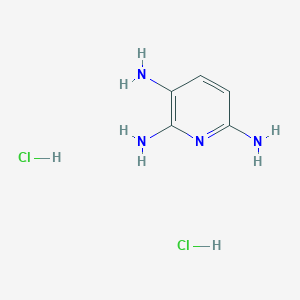![molecular formula C12H13NO B138431 N-(Bicyclo[1.1.1]pentan-1-yl)benzamide CAS No. 151361-59-0](/img/structure/B138431.png)
N-(Bicyclo[1.1.1]pentan-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Bicyclo[1.1.1]pentan-1-yl)benzamide, also known as Bicuculline, is a naturally occurring alkaloid that is found in the plant Dicentra cucullaria. Bicuculline is a potent antagonist of the neurotransmitter γ-aminobutyric acid (GABA) and is widely used in scientific research to study the mechanisms of neuronal excitability and synaptic transmission.
Applications De Recherche Scientifique
N-(Bicyclo[1.1.1]pentan-1-yl)benzamide is widely used in scientific research to study the mechanisms of neuronal excitability and synaptic transmission. It is a potent antagonist of the GABA receptor, which is the primary inhibitory neurotransmitter in the central nervous system. By blocking the GABA receptor, N-(Bicyclo[1.1.1]pentan-1-yl)benzamide can increase neuronal excitability and induce epileptic seizures. N-(Bicyclo[1.1.1]pentan-1-yl)benzamide is also used to study the effects of GABAergic drugs, such as benzodiazepines and barbiturates, on neuronal activity.
Mécanisme D'action
N-(Bicyclo[1.1.1]pentan-1-yl)benzamide acts as a competitive antagonist of the GABA receptor. It binds to the receptor site and prevents GABA from binding, thereby blocking the inhibitory effects of GABA. This leads to an increase in neuronal excitability and can induce epileptic seizures.
Effets Biochimiques Et Physiologiques
N-(Bicyclo[1.1.1]pentan-1-yl)benzamide has several biochemical and physiological effects. It can increase neuronal excitability, induce epileptic seizures, and alter synaptic transmission. N-(Bicyclo[1.1.1]pentan-1-yl)benzamide has also been shown to increase the release of dopamine, which is a neurotransmitter involved in reward and motivation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(Bicyclo[1.1.1]pentan-1-yl)benzamide is a potent and selective antagonist of the GABA receptor, which makes it a valuable tool for studying the mechanisms of neuronal excitability and synaptic transmission. However, its potency and ability to induce epileptic seizures can also be a limitation, as it can be difficult to control the effects of N-(Bicyclo[1.1.1]pentan-1-yl)benzamide in experiments.
Orientations Futures
There are several future directions for research on N-(Bicyclo[1.1.1]pentan-1-yl)benzamide. One area of interest is the role of N-(Bicyclo[1.1.1]pentan-1-yl)benzamide in the development of epilepsy and other neurological disorders. Another area of interest is the development of new drugs that target the GABA receptor, which could have potential therapeutic applications for a range of neurological and psychiatric disorders. Additionally, further research is needed to understand the long-term effects of N-(Bicyclo[1.1.1]pentan-1-yl)benzamide on neuronal function and behavior.
Méthodes De Synthèse
N-(Bicyclo[1.1.1]pentan-1-yl)benzamide can be synthesized from the alkaloid Corydalis yanhusuo, which is found in the plant Corydalis yanhusuo. The synthesis involves several steps, including extraction, purification, and chemical modification. The final product is a white crystalline powder that is soluble in water and organic solvents.
Propriétés
Numéro CAS |
151361-59-0 |
|---|---|
Nom du produit |
N-(Bicyclo[1.1.1]pentan-1-yl)benzamide |
Formule moléculaire |
C12H13NO |
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
N-(1-bicyclo[1.1.1]pentanyl)benzamide |
InChI |
InChI=1S/C12H13NO/c14-11(10-4-2-1-3-5-10)13-12-6-9(7-12)8-12/h1-5,9H,6-8H2,(H,13,14) |
Clé InChI |
APXWMBUUEAIMBK-UHFFFAOYSA-N |
SMILES |
C1C2CC1(C2)NC(=O)C3=CC=CC=C3 |
SMILES canonique |
C1C2CC1(C2)NC(=O)C3=CC=CC=C3 |
Synonymes |
Benzamide, N-bicyclo[1.1.1]pent-1-yl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



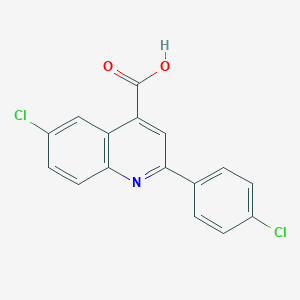
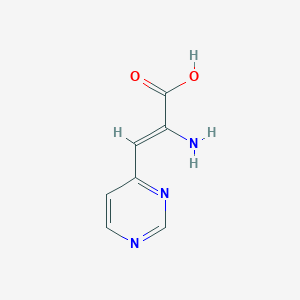
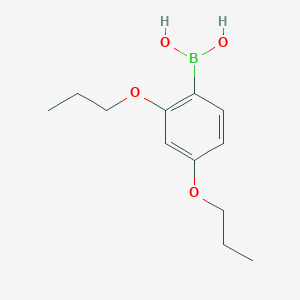
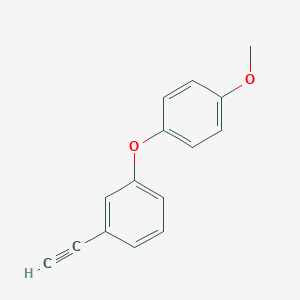
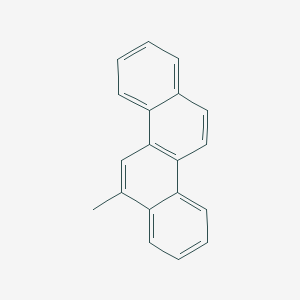
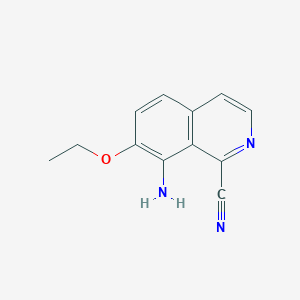

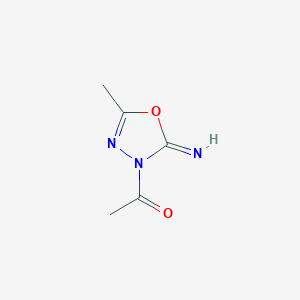
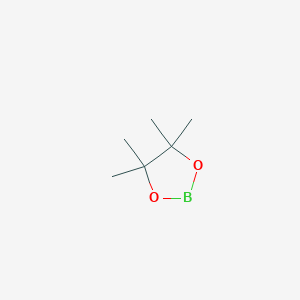
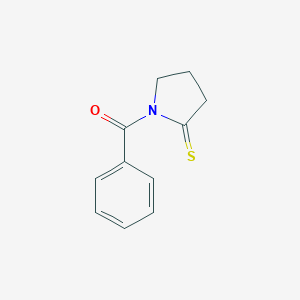
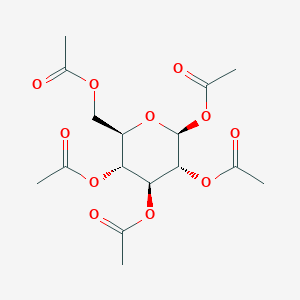
![9H-Pyrido[3,4-b]indole-5,6-diamine](/img/structure/B138377.png)
